N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves multiple steps. One of the key starting materials is 2-chloro-6-fluorobenzyl chloride, which is used as an alkylating reagent . The synthesis typically involves the following steps:
Alkylation: 2-chloro-6-fluorobenzyl chloride is reacted with a suitable nucleophile to introduce the benzyl group.
Amidation: The final step involves the formation of the glycinamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: A key starting material used in the synthesis of the compound.
3-chloro-2-methylphenyl derivatives:
Methylsulfonyl glycinamide derivatives: Compounds with similar functional groups and reactivity.
Uniqueness
N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2FN2O3S2/c1-13-15(20)5-4-8-18(13)24(29(2,26)27)11-19(25)23-9-10-28-12-14-16(21)6-3-7-17(14)22/h3-8H,9-12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOXETVQTSRQJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)NCCSCC2=C(C=CC=C2Cl)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2FN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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